Norbuprenorphine
Overview
Description
Synthesis Analysis
The synthesis of norbuprenorphine involves both chemical and enzyme-assisted methods. Fan et al. (2011) described two concise methods for synthesizing norbuprenorphine-3-β-D-glucuronide, a significant metabolite of buprenorphine, utilizing a combination of Koenig-Knorr coupling and amino-silyl protection in the chemical approach, and dog liver enzymes for the enzymatic route. The chemical synthesis, despite a lower yield, provided greater quantities due to larger reaction volumes compared to the enzymatic method (Fan, Brown, Tu, & Kharasch, 2011).
Molecular Structure Analysis
Norbuprenorphine's molecular structure is closely related to that of buprenorphine, differing primarily by the absence of a methylene group. This structural difference significantly influences its binding and pharmacological profile compared to buprenorphine. Studies have shown that norbuprenorphine exhibits high affinities for mu-, delta-, and kappa-opioid receptors, with activities that vary from partial to full agonism depending on the receptor type, highlighting its complex interaction with opioid receptors and its potent opioid agonistic properties (Huang, Kehner, Cowan, & Liu-Chen, 2001).
Chemical Reactions and Properties
Norbuprenorphine interacts with various cytochromes P450 in vitro, exhibiting potent inhibition particularly with CYP2D6 and CYP3A4, indicating its significant role in drug metabolism and potential drug-drug interactions (Zhang, Ramamoorthy, Tyndale, & Sellers, 2003).
Physical Properties Analysis
The physicochemical properties of norbuprenorphine, such as solubility and stability, play a crucial role in its pharmacokinetics and pharmacodynamics. For instance, its solubility in various solvents and biological fluids affects its absorption, distribution, and elimination processes, impacting its overall bioavailability and therapeutic efficacy.
Chemical Properties Analysis
Norbuprenorphine's chemical behavior, including its reactivity and interaction with biological molecules, underlies its pharmacological and toxicological effects. Its metabolism, primarily through glucuronidation, significantly affects its pharmacokinetic profile, with implications for its efficacy and safety in clinical use (Deshmukh, Nanovskaya, & Ahmed, 2003).
Scientific Research Applications
Pharmacokinetics and Administration Routes
- Study on Buprenorphine and Norbuprenorphine Pharmacokinetics : A study investigated the pharmacokinetics of buprenorphine and norbuprenorphine through different routes of administration (intravenous, sublingual, and buccal) in six healthy men. The research highlighted the bioavailability of buprenorphine and norbuprenorphine and their elimination half-lives, which were found to be longer for sublingual and buccal routes than for the intravenous route (Kuhlman et al., 1996).
Fetal and Brain Exposure
- Impact on Fetal and Brain Exposure : A study focused on the impact of P-gp/ABCB1 on fetal and brain exposure to norbuprenorphine. It demonstrated substantial fetal exposure to norbuprenorphine and highlighted the significant role of P-gp in restricting brain distribution of the metabolite. This research is critical in understanding the mechanism controlling fetal exposure to norbuprenorphine, which could pose a risk to developing fetuses (Liao et al., 2017).
Respiratory Effects
- Respiratory Effects of Norbuprenorphine : Research revealed that norbuprenorphine alone can cause significant effects on ventilation in rats. However, buprenorphine has a protective effect against norbuprenorphine-induced respiratory depression. This finding is crucial in understanding the respiratory toxicity associated with buprenorphine use (Mégarbane et al., 2006).
Metabolism and Detection
- Analysis of Buprenorphine and Norbuprenorphine in Urine : A study was conducted to evaluate liquid chromatography tandem mass spectrometry for screening and quantitation of buprenorphine and its metabolites in urine. The research provides insights into the metabolism and detection of norbuprenorphine, which is vital for understanding its pharmacokinetics (Kronstrand et al., 2003).
Opioid Agonist Properties
- Pharmacological Activities Comparison : A study compared the activities of buprenorphine and norbuprenorphine, highlighting that norbuprenorphine is a potent opioid agonist. This research is significant for understanding the pharmacological profile and potential therapeutic applications of norbuprenorphine (Huang et al., 2001).
Pregnancy and Drug Metabolism
- Norbuprenorphine Clearance in Pregnancy : Investigating how pregnancy affects norbuprenorphine disposition, this study found increased systemic clearance of norbuprenorphine in pregnant mice. It provides a basis for analyzing pregnancy-induced changes in drug disposition and optimizing dosing regimens for pregnant women (Liao et al., 2018).
Neonatal Outcomes
- Buprenorphine and Norbuprenorphine in Neonatal Outcomes : Research evaluated buprenorphine and norbuprenorphine pharmacokinetics in opioid-dependent pregnant women, providing insights into their roles in neonatal outcomes. This study is crucial for understanding the effects of these compounds on neonates (Concheiro et al., 2011).
Safety And Hazards
Norbuprenorphine is a major active metabolite of the opioid modulator buprenorphine . It is a μ-opioid, δ-opioid, and nociceptin receptor full agonist, and a κ-opioid receptor partial agonist . In rats, unlike buprenorphine, norbuprenorphine produces marked respiratory depression but with very little antinociceptive effect .
Future Directions
Buprenorphine, a Schedule III opioid, is a partial agonist with very high binding affinity for the μ-opioid receptor, an antagonist with high binding affinity for the δ- and κ-opioid receptors, and an agonist with low binding affinity for the opioid receptor-like 1 receptor, allowing for potent analgesia with potential tolerability and safety advantages compared with full μ-opioid receptor agonists . This suggests that Norbuprenorphine, as a major metabolite of Buprenorphine, may have potential future applications in pain management and opioid use disorder treatment.
properties
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4/c1-21(2,3)22(4,28)16-13-23-8-9-25(16,29-5)20-24(23)10-11-26-17(23)12-14-6-7-15(27)19(30-20)18(14)24/h6-7,16-17,20,26-28H,8-13H2,1-5H3/t16-,17-,20-,22+,23-,24+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYLLRBMGQRFTN-IOMBULRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)O)O4)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN[C@@H]3CC6=C5C(=C(C=C6)O)O4)OC)(C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891436 | |
Record name | Norbuprenorphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norbuprenorphine | |
CAS RN |
78715-23-8 | |
Record name | Norbuprenorphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78715-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norbuprenorphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078715238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norbuprenorphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-(5α,7α)-7-(2-hydroxy-3,3-dimethylbutan-2-yl)-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.208.387 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORBUPRENORPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E53B4O073 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.